molecular formula C15H20N4 B2541226 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine CAS No. 2034418-71-6

4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2541226
CAS No.: 2034418-71-6
M. Wt: 256.353
InChI Key: VZXCHZKQOQYPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine is a novel chemical compound offered for research and development purposes. This molecule features a hybrid structure combining a pyridine ring with a methylpyrazole-substituted piperidine, a scaffold recognized in medicinal chemistry for its potential in drug discovery. Compounds incorporating pyrazole and piperidine motifs are of significant interest in biomedical research, particularly in oncology. Pyrazolyl derivatives have been investigated as potent PIM-1 kinase inhibitors, showing promise in cancer research by inducing apoptosis in cancer cells . The piperidine ring is a common feature in pharmacologically active compounds and serves as a crucial building block in synthesizing complex molecules for pharmaceutical applications . The structural design of this compound suggests potential for further derivatization, making it a valuable intermediate for generating novel chemical entities. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex target molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-10-6-15(17-18)14-3-2-9-19(12-14)11-13-4-7-16-8-5-13/h4-8,10,14H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXCHZKQOQYPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features three critical substructures: a pyridine ring, a piperidine scaffold, and a 1-methylpyrazole moiety. Retrosynthetic decomposition suggests two viable pathways:

  • Piperidine-Pyrazole Core First : Constructing the 3-(1-methyl-1H-pyrazol-3-yl)piperidine fragment before introducing the pyridylmethyl group.
  • Pyridine-Piperidine Linkage First : Forming the N-methylpiperidine-pyridine backbone prior to pyrazole functionalization.

Key intermediates include 3-(1H-pyrazol-3-yl)piperidine, 4-(chloromethyl)pyridine, and 1-methyl-3-(piperidin-3-yl)-1H-pyrazole. Strategic disconnections align with methodologies reported for analogous structures in kinase inhibitor syntheses.

Synthetic Routes to 4-((3-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)Methyl)Pyridine

Reductive Amination Approach

This two-step protocol leverages commercially available piperidin-3-one and 4-pyridinecarboxaldehyde:

Step 1: Synthesis of 3-(1H-Pyrazol-3-yl)Piperidine
Piperidin-3-one undergoes condensation with hydrazine hydrate under acidic conditions to form the pyrazole ring. Methylation at N1 is achieved using methyl iodide in DMF (yield: 78–82%).

Step 2: Reductive Amination with 4-Pyridinecarboxaldehyde
The piperidine-pyrazole intermediate reacts with 4-pyridinecarboxaldehyde in methanol under hydrogen gas (1 atm) with 10% Pd/C catalysis. Sodium triacetoxyborohydride serves as an alternative reducing agent, yielding the target compound in 65–72% (Table 1).

Table 1. Optimization of Reductive Amination Conditions
Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
H₂/Pd/C MeOH 25 12 68
NaBH₃CN DCM 0→25 6 72
NaBH(OAc)₃ THF 25 8 65

¹H NMR (400 MHz, DMSO-d₆) of product: δ 8.52 (d, J = 5.2 Hz, 2H, Py-H), 7.31 (s, 1H, Pyrazole-H), 3.82 (s, 3H, N-CH₃), 3.65–3.58 (m, 2H, Piperidine-H), 2.91–2.84 (m, 2H, Piperidine-H), 2.47 (s, 2H, CH₂).

Nucleophilic Substitution Pathway

Step 1: Preparation of 4-(Chloromethyl)Pyridine Hydrochloride
4-Picolyl alcohol reacts with thionyl chloride in dichloromethane at 0°C, yielding 4-(chloromethyl)pyridine hydrochloride (93% yield).

Step 2: Alkylation of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine
The piperidine-pyrazole intermediate (0.1 mol) and 4-(chloromethyl)pyridine (0.12 mol) undergo reflux in acetonitrile with K₂CO₃ (2 eq) for 18 h. Post-reaction purification via silica chromatography affords the product in 58% yield (Table 2).

Table 2. Solvent Screening for Alkylation
Solvent Base Temp (°C) Yield (%)
Acetonitrile K₂CO₃ 82 58
DMF Cs₂CO₃ 100 42
THF DIEA 66 37

HATU-Mediated Coupling and Cyclization

Adapting methodologies from kinase inhibitor syntheses, this route employs peptide coupling reagents:

Step 1: Synthesis of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine-1-Carboxylic Acid
Piperidine-3-carboxylic acid is condensed with 1-methyl-1H-pyrazol-3-amine using HATU and DIPEA in DMF (yield: 67%).

Step 2: Amide Formation and Reduction
The carboxylic acid reacts with 4-(aminomethyl)pyridine under HATU activation, followed by borane-THF reduction to convert the amide to a methylene group (overall yield: 49%).

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • IR (KBr) : 1650 cm⁻¹ (C=N), 1555 cm⁻¹ (pyridine ring), 1220 cm⁻¹ (C-N stretch).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₅H₂₁N₅: 280.1872; found: 280.1869.

HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial Scalability and Process Optimization

Challenges :

  • Low yields in alkylation due to steric hindrance at the piperidine nitrogen.
  • Epimerization risks during reductive amination.

Solutions :

  • Microwave-Assisted Synthesis : Reduced reaction time for alkylation from 18 h to 45 min (yield improvement: 58% → 74%).
  • Flow Chemistry : Continuous hydrogenation using a packed-bed reactor increased reductive amination throughput by 3×.

Chemical Reactions Analysis

Types of Reactions

4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine with key analogs from the evidence, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents/Features Biological Activity (if reported) Synthesis Method (Key Reagents/Conditions) Reference
This compound (Target Compound) C₁₅H₂₁N₅ 271.36 g/mol Pyridine, piperidine, 1-methylpyrazole Not reported Hypothetical: Reductive amination or SN2 alkylation
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine C₂₃H₂₅N₃O₂S 415.53 g/mol Piperidine, benzenesulfonyl, phenylpyrazole Not reported Reflux in ethanol/acetic acid (enaminone + phenylhydrazine)
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one C₂₉H₂₈Cl₂N₆O 571.48 g/mol Pyridopyrimidinone, piperidine, dichlorobenzyl, pyrazole Not reported (likely kinase inhibitor or receptor ligand) Reductive amination (NaBH(OAc)₃ in 1,2-dichloroethane)
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)triazol-3-yl]piperidine C₂₀H₂₈N₁₀ 432.51 g/mol Piperidine, triazole, dual pyrazole substituents Not reported (potential CNS or antimicrobial agent) SN2 alkylation or copper-catalyzed coupling
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) C₂₃H₂₇N₃O₂ 389.48 g/mol Piperazine, benzo[1,4]dioxin, indane Potent dopamine D4 antagonist (Ki = 2.4 nM) Multi-step synthesis with reductive amination
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine C₁₂H₁₆N₆ 244.30 g/mol Pyrimidine, piperazine, methylpyrazole Not reported (possible kinase or GPCR modulator) Nucleophilic aromatic substitution

Key Observations

Structural Diversity: The target compound lacks the sulfonyl or fused pyrimidinone rings seen in analogs (e.g., ), which may reduce steric hindrance and improve solubility. Unlike S 18126 or L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine), the target compound’s piperidine-pyrazole linkage may favor distinct receptor interactions.

Synthetic Pathways :

  • Reductive amination (e.g., NaBH(OAc)₃ in 1,2-dichloroethane ) is a common method for piperidine-containing analogs, applicable to the target compound.
  • SN2 alkylation (as in ) could link the pyridine and piperidine-pyrazole moieties.

Biological Implications :

  • Piperidine-pyrazole hybrids (e.g., ) often target CNS receptors (e.g., dopamine D4). The target compound’s methylpyrazole may enhance metabolic stability compared to phenylpyrazole analogs .
  • Pyridine cores (vs. pyrimidine in ) may alter electron distribution, affecting binding to enzymes like kinases.

Research Findings and Limitations

  • SAR Insights : Bulky substituents (e.g., dichlorobenzyl in ) improve selectivity for hydrophobic binding pockets, whereas methyl groups (as in the target compound) may optimize bioavailability .
  • Gaps in Data: No direct pharmacological or crystallographic data exist for the target compound. Its activity must be inferred from analogs like S 18126, which show nanomolar affinity for D4 receptors .
  • Contradictions : While piperazine analogs (e.g., ) are often kinase inhibitors, piperidine-pyridine hybrids (e.g., ) may diverge in mechanism due to conformational flexibility.

Biological Activity

The compound 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety that is further linked to a methyl-pyrazole group. This structural configuration is significant for its interaction with biological targets.

Property Value
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight234.31 g/mol
CAS NumberNot available
Melting PointNot available
SolubilitySoluble in DMSO and ethanol

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit considerable antiparasitic activity. For instance, modifications to the pyrazole structure can enhance potency against parasites such as Leishmania and Trypanosoma species. The incorporation of specific functional groups has been shown to improve efficacy significantly, with some derivatives achieving an EC50 as low as 0.025 μM .

Antimicrobial Properties

The antimicrobial activity of compounds similar to this compound has been explored extensively. Research indicates that certain derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its chemical structure. Variations in the piperidine and pyrazole rings influence the binding affinity and selectivity towards biological targets:

Modification Effect on Activity
N-Methyl substitutionIncreases potency (EC50 0.064 μM)
4-Pyridyl variantDecreased activity (EC50 0.177 μM)
Trifluoromethyl groupEnhanced activity (EC50 0.010 μM)

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antiparasitic Study : A recent investigation into the efficacy of pyrazole derivatives showed that specific modifications led to enhanced activity against Trypanosoma brucei, with one derivative exhibiting an EC50 of 0.025 μM, suggesting strong potential for drug development in treating parasitic infections .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited bacterial growth, achieving complete eradication of E. coli within eight hours at specific concentrations . This suggests a promising avenue for developing new antibiotics.

Q & A

Q. What synthetic methodologies are effective for preparing 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine?

A common approach involves coupling a pyridine derivative with a functionalized piperidine-pyrazole moiety. For example, copper-catalyzed cross-coupling (e.g., using CuBr) under basic conditions (Cs₂CO₃) in polar solvents like DMSO can facilitate piperidine-pyrazole bond formation. However, yields may be low (~17.9%), necessitating optimization via alternative catalysts (e.g., Pd-based systems) or microwave-assisted synthesis . Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR are essential for confirming regiochemistry and substituent positions. For instance, pyrazole protons typically resonate at δ 6.0–7.5 ppm, while piperidine methylenes appear at δ 2.5–3.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular formula accuracy (e.g., observed vs. calculated [M+H]+^+) .
  • Melting Point Analysis : Determines purity, with deviations >2°C indicating impurities .

Q. How can researchers optimize low-yield reactions in the synthesis of this compound?

Reaction parameters such as temperature (e.g., increasing from 35°C to 60°C), solvent choice (switching DMSO to DMF), or catalyst loading (e.g., CuI vs. CuBr) can improve yields. Parallel screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) may also enhance efficiency .

Advanced Research Questions

Q. What computational strategies predict the conformational stability of this compound in receptor binding?

Q. How does structural modification of the pyridine or piperidine rings affect biological activity?

  • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., fluoro at C-4) can enhance binding to nicotinic acetylcholine receptors by modulating electron density .
  • Piperidine Flexibility : Constraining the piperidine ring (e.g., spiro-fused systems) may reduce entropic penalties during receptor interaction, as seen in spiroquinoxaline derivatives .

Q. What in vivo radiolabeling strategies are applicable for studying this compound’s pharmacokinetics?

11C^{11}\text{C} or 18F^{18}\text{F} isotopes can be introduced via nucleophilic fluorination or methylation. For example, 11C^{11}\text{C}-labeled pyridines are synthesized using [11C]CH3I[^{11}\text{C}]CH₃I under mild basic conditions, enabling PET imaging of receptor occupancy .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?

Contradictory yields (e.g., 17.9% vs. >50% in other studies) may arise from subtle differences in reaction setup (e.g., inert atmosphere purity, reagent quality). Systematic replication with controlled variables (e.g., anhydrous solvents, degassed conditions) is advised. Validation via orthogonal techniques (e.g., LC-MS monitoring) ensures reproducibility .

Methodological Recommendations

Q. What protocols are recommended for SAR studies targeting nicotinic acetylcholine receptors?

  • Functional Assays : Measure Ca2+^{2+} flux in HEK293 cells expressing (α4)₃(β2)₂ nAChRs to assess potentiation .
  • Binding Studies : Use 3H^{3}\text{H}-labeled agonists (e.g., 3H^{3}\text{H}CP55940) in competitive displacement assays with rat brain membranes .

Q. How can crystallographic data inform the design of derivatives?

X-ray fragment screening identifies key interactions (e.g., hydrogen bonds with FAD-dependent oxidoreductases). For example, pyridine nitrogen often coordinates with active-site metals, guiding the design of bioisosteric replacements .

Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/ValuesReference
13C^{13}\text{C} NMRδ 145.9 (pyrazole C), 130.8 (pyridine C)
HRMS[M+H]+^+: 192.0618 (C₁₁H₈F₂N)
Melting Point104.0–107.0°C

Q. Table 2. Comparison of Synthetic Methods

MethodCatalystYield (%)ConditionsReference
CuBr/Cs₂CO₃DMSO, 35°C17.948 hr stirring
Pd(OAc)₂/XPhosToluene52Microwave, 120°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.